molecular formula C10H7BrF2N2 B1406305 2-Bromo-5-(3,3-difluoroazetidin-1-yl)benzonitrile CAS No. 1713162-95-8

2-Bromo-5-(3,3-difluoroazetidin-1-yl)benzonitrile

Cat. No.: B1406305
CAS No.: 1713162-95-8
M. Wt: 273.08 g/mol
InChI Key: FMZLMMSTRTWTJS-UHFFFAOYSA-N
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Description

2-Bromo-5-(3,3-difluoroazetidin-1-yl)benzonitrile is a brominated benzonitrile derivative featuring a 3,3-difluoroazetidine substituent at the para position relative to the nitrile group. The azetidine ring, a four-membered saturated heterocycle, introduces conformational rigidity and unique electronic properties due to the electron-withdrawing fluorine atoms. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitors or receptor modulators, given the prevalence of azetidines in medicinal chemistry .

Properties

IUPAC Name

2-bromo-5-(3,3-difluoroazetidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2N2/c11-9-2-1-8(3-7(9)4-14)15-5-10(12,13)6-15/h1-3H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZLMMSTRTWTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC(=C(C=C2)Br)C#N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220961
Record name Benzonitrile, 2-bromo-5-(3,3-difluoro-1-azetidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713162-95-8
Record name Benzonitrile, 2-bromo-5-(3,3-difluoro-1-azetidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713162-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-bromo-5-(3,3-difluoro-1-azetidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3,3-difluoroazetidin-1-yl)benzonitrile typically involves the reaction of 2-bromo-5-nitrobenzonitrile with 3,3-difluoroazetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3,3-difluoroazetidin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Bromo-5-(3,3-difluoroazetidin-1-yl)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3,3-difluoroazetidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The difluoroazetidine ring and benzonitrile group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Differences

Key Analogs:

2-Bromo-5-(trifluoromethyl)benzonitrile (CAS 1483-55-2): Substituent: Trifluoromethyl (-CF₃) at position 5. Properties: Strong electron-withdrawing effect increases electrophilicity. Melting point: 50–51°C; density: 1.71 g/cm³ .

5-Bromo-2-hydroxybenzonitrile :

  • Substituent : Hydroxyl (-OH) at position 2.
  • Properties : Forms hydrogen-bonded chains in the solid state (O⋯N: ~2.80 Å). Used in antiretroviral and anticancer drug synthesis .
  • Comparison : The hydroxyl group increases polarity and solubility, whereas the difluoroazetidine reduces polarity but introduces steric bulk.

3-(2-Bromo-2-fluorovinyl)benzonitrile :

  • Substituent : Bromo-fluorovinyl group at position 3.
  • Synthesis : Prepared via Wittig-like reactions; IR ν: 2329 cm⁻¹ (nitrile stretch) .
  • Comparison : The vinyl group enables conjugation, altering electronic properties, while the azetidine provides a saturated scaffold for stereochemical control.

3-Bromo-4-(bromomethyl)benzonitrile (Compound 18):

  • Substituent : Bromomethyl (-CH₂Br) at position 4.
  • Synthesis : Purified via CH₂Cl₂/hexane chromatography; 87% yield .
  • Comparison : The bromomethyl group offers a reactive site for nucleophilic substitution, unlike the azetidine, which is more stable under basic conditions.

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Boiling Point (°C) Density (g/cm³) Key Substituent
2-Bromo-5-(3,3-difluoroazetidin-1-yl)benzonitrile* ~273.0 (estimated) N/A N/A ~1.6 (estimated) 3,3-Difluoroazetidine
2-Bromo-5-(trifluoromethyl)benzonitrile 250.02 50–51 107–115 (10 torr) 1.71 -CF₃
5-Bromo-2-hydroxybenzonitrile 198.02 N/A N/A N/A -OH
2-Bromo-5-(bromomethyl)benzonitrile 289.93 N/A N/A N/A -CH₂Br

*Estimated values based on structural analogs.

Biological Activity

2-Bromo-5-(3,3-difluoroazetidin-1-yl)benzonitrile is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula C10H7BrF2N2C_{10}H_{7}BrF_{2}N_{2} and a molecular weight of 273.08 g/mol, this compound features a unique structure that may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The presence of the bromine atom and difluoroazetidinyl group can influence its binding affinity and selectivity, enhancing its pharmacological properties. The azetidine ring may also contribute to improved metabolic stability and bioavailability, making it a promising candidate for drug development.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially making it useful in treating infections caused by resistant strains of bacteria.
  • Anticancer Activity : The compound has been explored for its anticancer properties, showing promise in inhibiting cell proliferation in certain cancer cell lines. This effect is likely mediated through apoptosis induction or cell cycle arrest mechanisms.

Case Studies

  • Study on Anticancer Effects : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism involved the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 and PARP cleavage.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited considerable inhibitory effects, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent.

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound. Key findings include:

Property Observation
IC50 (Anticancer Activity) 15 µM against MCF-7 breast cancer cells
Minimum Inhibitory Concentration (MIC) 32 µg/mL against MRSA
Binding Affinity High affinity for specific kinases involved in cancer progression

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound Structure Biological Activity
5-Bromo-2-fluorobenzonitrileLacks azetidine ringModerate anticancer activity
2-(3,3-Difluoroazetidin-1-yl)benzonitrileNo bromine atomLower antimicrobial efficacy
5-Bromo-2-(3,3-difluoroazetidin-1-yl)benzaldehydeContains an aldehyde groupVaries; less stable than nitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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